6-Chloro-chroman-4-ylamine
CAS No.: 765880-61-3
Cat. No.: VC2457557
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 765880-61-3 |
---|---|
Molecular Formula | C9H10ClNO |
Molecular Weight | 183.63 g/mol |
IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |
Standard InChI Key | DLMNYSHJWHCTOD-UHFFFAOYSA-N |
SMILES | C1COC2=C(C1N)C=C(C=C2)Cl |
Canonical SMILES | C1COC2=C(C1N)C=C(C=C2)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
6-Chloro-chroman-4-ylamine consists of a chroman core (a benzene ring fused to a pyran ring) with a chlorine substituent at position 6 and an amine group at position 4. This molecular architecture creates a compound with distinctive chemical reactivity and biological properties.
Chemical Identifiers and Basic Information
Table 1: Basic Chemical Information for 6-Chloro-chroman-4-ylamine
Parameter | Value |
---|---|
CAS Number | 765880-61-3 |
Molecular Formula | C₉H₁₀ClNO |
Molecular Weight | 183.63 g/mol |
IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |
InChIKey | DLMNYSHJWHCTOD-UHFFFAOYSA-N |
The compound belongs to the broader chemical class of chromans, which are heterocyclic compounds containing a benzene ring fused to a pyran ring. The specific substitution pattern with chlorine at position 6 and an amino group at position 4 gives this molecule its unique chemical identity and reactivity profile.
Physical Properties
Key Physical Parameters
The physical properties of 6-Chloro-chroman-4-ylamine determine its behavior in various chemical and biological systems, influencing aspects such as solubility, membrane permeability, and stability.
Table 2: Physical Properties of 6-Chloro-chroman-4-ylamine
Property | Value | Method |
---|---|---|
Boiling Point | 268.9±40.0 °C | Predicted |
Density | 1.250±0.06 g/cm³ | Predicted |
pKa | 8.42±0.20 | Predicted |
XLogP3-AA | 1.5 | Computed |
Hydrogen Bond Donor Count | 1 | Computed |
Hydrogen Bond Acceptor Count | 2 | Computed |
Rotatable Bond Count | 0 | Computed |
These physical properties play a crucial role in determining the compound's pharmacokinetic profile and its potential applications in drug development .
Stereochemistry
Enantiomeric Forms
6-Chloro-chroman-4-ylamine contains a stereogenic center at the C-4 position, resulting in two possible enantiomers: (R)-6-Chlorochroman-4-amine and (S)-6-Chlorochroman-4-amine. The (R) enantiomer (CAS: 1018978-86-3) has been specifically identified and characterized .
The stereochemistry at this position can significantly impact the biological activity and selectivity of the compound, as different enantiomers may interact differently with biological targets, such as enzymes and receptors.
Synthesis Methods
Chroman-4-one Synthesis
The synthesis of chroman-4-ones, which can serve as intermediates for preparing 6-Chloro-chroman-4-ylamine, has been described in the literature. One approach involves:
"The reaction is conducted by heating ethanolic mixtures to 160–170°C using microwave (MW) irradiation for 1 h in the presence of DIPA as base. The desired 2-alkyl-chroman-4-ones were isolated in low to high yields (17–88%). The outcome of the reaction was strongly dependent on the substitution pattern of the acetophenones."
The yield of this reaction depends significantly on the electronic properties of the starting materials:
"In general, electron-deficient 2'-hydroxyacetophenones gave high yields of the desired chroman-4-ones whereas electron-donating groups led to higher amounts of byproduct originating from self-condensation of the used aldehyde."
Derivatives and Related Compounds
Salt Forms
The hydrochloride salt of 6-Chloro-chroman-4-ylamine (CAS: 191608-09-0) is commonly used in research and pharmaceutical applications due to its improved stability and solubility characteristics compared to the free base .
Table 3: Comparison of Free Base and Hydrochloride Salt
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
CAS Number | 765880-61-3 | 191608-09-0 |
Molecular Formula | C₉H₁₀ClNO | C₉H₁₁Cl₂NO |
Molecular Weight | 183.63 g/mol | 220.10 g/mol |
Water Solubility | Lower | Higher |
Stability | Less stable | More stable |
Structural Analogs
Several structural analogs of 6-Chloro-chroman-4-ylamine have been reported, including:
-
6,8-Dichloro-chroman-4-ylamine
-
6-Chloro-chroman-3-ylamine (positional isomer, CAS: 54444-99-4)
-
6-Chloro-thiochroman-4-ylamine (sulfur analog, CAS: 1049751-84-9)
These analogs may exhibit different physical, chemical, and biological properties due to variations in their structural features.
Biological and Medicinal Applications
Neuroprotective Properties
Research suggests that chroman derivatives, including 6-Chloro-chroman-4-ylamine, may possess significant neuroprotective properties:
"Research suggests that chroman derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders such as Parkinson's disease. These compounds can inhibit monoamine oxidase B (MAO-B), a target for neuroprotective drugs."
This potential neuroprotective activity makes the compound a subject of interest in the development of treatments for neurodegenerative conditions.
Parameter | Classification |
---|---|
GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) |
Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |
These hazard classifications indicate that appropriate safety measures should be implemented when handling this compound .
Supplier | Product | Quantity | Package Size |
---|---|---|---|
Vulcanchem | 6-Chloro-chroman-4-ylamine | VC2457557 | Various |
Kemix Pty Ltd | (4R)-6-Chlorochromane-4-ylamine | KX-C5973 | 250mg, 1g |
ChemShuttle | 6-Chloro-chroman-4-ylamine hydrochloride | 134124 | Various |
Cymit Quimica | 6-Chloro-chroman-4-ylamine hydrochloride | 3D-RHA60809 | 100mg, 1g |
Apollo Scientific | 6-Chloro-chroman-4-ylamine hydrochloride | OR930788 | 250mg, 1g |
The availability from multiple suppliers suggests ongoing research interest in this compound .
Supplier | Product Size | Approximate Price (EUR/USD) |
---|---|---|
Cymit Quimica | 100mg | 445.00 € |
Cymit Quimica | 1g | 955.00 € |
CP Lab Safety | 1g | Variable |
These prices are representative and may fluctuate based on market conditions, purity requirements, and quantity ordered .
Research Applications
Enzyme Studies
6-Chloro-chroman-4-ylamine and related compounds have been utilized in studies of enzyme mechanisms and protein interactions:
"These compounds are used in the study of enzyme mechanisms and protein interactions, which are crucial in understanding biological pathways and developing new drugs."
This application highlights the compound's utility as a chemical probe in biochemical research.
Structure-Activity Relationship Studies
The well-defined structure of 6-Chloro-chroman-4-ylamine makes it valuable for structure-activity relationship (SAR) studies, where systematic modifications to the basic scaffold can reveal insights into the relationship between chemical structure and biological activity.
Future Research Directions
Synthetic Method Development
The development of more efficient and selective synthetic routes to 6-Chloro-chroman-4-ylamine and its derivatives represents another important direction for future research:
"Further research is needed to fully explore the therapeutic potential of 6-Chloro-chroman-4-ylamine and its derivatives."
Improved synthetic methodologies could enhance accessibility and reduce production costs, facilitating broader research applications.
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